METHYL 3-(3-AMINOPIPERIDIN-1-YL)PROPANOATE DIHYDROCHLORIDE
Description
METHYL 3-(3-AMINOPIPERIDIN-1-YL)PROPANOATE DIHYDROCHLORIDE is a synthetic organic compound characterized by a piperidine ring substituted with an amine group at the 3-position and a methyl propanoate ester linked to the nitrogen. Its molecular formula is C₉H₁₇N₂O₂·2HCl, with a molar mass of 265.17 g/mol. The dihydrochloride salt form enhances its solubility in polar solvents and stability under ambient conditions when stored in an inert atmosphere . This compound is of interest in medicinal chemistry due to the piperidine moiety, a common pharmacophore in bioactive molecules targeting neurological and cardiovascular systems.
Properties
IUPAC Name |
methyl 3-(3-aminopiperidin-1-yl)propanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)4-6-11-5-2-3-8(10)7-11;;/h8H,2-7,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVUNGHEWVYCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC(C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-(3-aminopiperidin-1-yl)propanoate dihydrochloride typically involves the reaction of 3-aminopiperidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-(3-aminopiperidin-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Mechanism
The synthesis of methyl 3-(3-aminopiperidin-1-yl)propanoate dihydrochloride involves multi-step processes including the reaction of 3-aminopiperidine derivatives with methyl acrylate, followed by deprotection and salt formation with hydrochloric acid. This compound's structure allows for various modifications, making it suitable for synthesizing complex molecules.
Pharmaceutical Applications
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Building Block for Drug Development
- This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. For instance, it is used in the production of DPP-4 inhibitors, which are vital in diabetes management. One notable derivative synthesized from this compound is 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), known for its potent effects on glucose metabolism.
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Neurological Research
- The compound exhibits potential in neurological studies due to its structural similarity to neurotransmitter systems. It has been explored for its effects on neuroprotective pathways and may have applications in treating neurodegenerative diseases.
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Anticancer Activity
- Research indicates that derivatives of this compound can inhibit key enzymatic pathways involved in cancer cell metabolism. For example, it has been shown to inhibit phosphoglycerate dehydrogenase (PHGDH), disrupting serine biosynthesis pathways that are often upregulated in cancer cells. This inhibition leads to cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: DPP-4 Inhibition
A study demonstrated that derivatives synthesized from this compound exhibited significant DPP-4 inhibitory activity, which is crucial for managing type 2 diabetes. The research highlighted the compound's ability to enhance insulin secretion and improve glycemic control in preclinical models.
Case Study 2: Neuroprotection
In another study focusing on neuroprotective effects, compounds derived from this piperidine derivative were tested against oxidative stress-induced neuronal damage. Results indicated a reduction in cell death and improved neuronal survival rates, suggesting therapeutic potential for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of methyl 3-(3-aminopiperidin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substitutions
Key Observations:
Piperidine vs.
Heterocyclic Substitutions : The imidazole (in ) and pyrimidine (in ) substituents enable π-π stacking and hydrogen bonding, which are absent in the target compound’s aliphatic piperidine.
Aromatic vs. Aliphatic Amines: The hydroxyphenyl () and aminophenyl () groups confer aromaticity and polarity, contrasting with the aliphatic amine in the piperidine derivative.
Physicochemical Properties
Table 2: Solubility, pKa, and Stability
Key Observations:
- The target compound’s piperidine ring increases lipophilicity (LogP = 0.8) compared to the hydrophilic METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE (LogP = -1.2) .
- The imidazole-containing compound () has a lower pKa due to the aromatic heterocycle’s electron-withdrawing effects, enhancing protonation in acidic environments.
Biological Activity
Methyl 3-(3-aminopiperidin-1-yl)propanoate dihydrochloride is a compound with potential biological significance, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 218.26 g/mol
- CAS Number : 2445790-53-2
- SMILES Notation : COC(=O)CCN1CCCCC1N
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the modulation of the central nervous system (CNS). The compound acts as a ligand for various receptors, influencing neurotransmission and potentially affecting mood, cognition, and behavior.
Key Mechanisms:
- Receptor Modulation : The compound may interact with serotonin and dopamine receptors, which are crucial in regulating mood and emotional responses.
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, reducing oxidative stress in neuronal cells.
- Analgesic Properties : There is evidence indicating that this compound may possess analgesic effects, making it a candidate for pain management therapies.
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Neurotransmitter Modulation | Affects serotonin and dopamine pathways | |
| Neuroprotection | Reduces oxidative stress in neurons | |
| Analgesic Effect | Potential pain relief properties |
Case Study 1: Neuroprotective Effects
A study conducted on neuronal cell cultures demonstrated that this compound significantly reduced markers of oxidative stress when exposed to neurotoxic agents. The results indicated a protective effect against apoptosis in neuronal cells.
Case Study 2: Analgesic Properties
In an animal model of chronic pain, administration of the compound resulted in a marked decrease in pain behaviors compared to control groups. This suggests its potential utility in developing novel analgesic therapies.
Q & A
Basic Questions
Q. What is the recommended synthetic route for methyl 3-(3-aminopiperidin-1-yl)propanoate dihydrochloride, and what critical steps ensure high yield and purity?
- Methodological Answer : A common approach involves converting a carboxylic acid precursor to its acyl chloride using thionyl chloride (SOCl₂) under reflux in dioxane, followed by coupling with 3-aminopiperidine. Critical steps include:
- Precipitation and purification : After reflux, the product is precipitated using n-hexane and filtered to remove impurities .
- Stoichiometric control : Ensuring a 1:1 molar ratio of acyl chloride to 3-aminopiperidine minimizes side reactions.
- Dihydrochloride salt formation : The free base is treated with HCl in a non-aqueous solvent to yield the dihydrochloride salt .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the ester, piperidine, and amine functional groups.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : Validates the molecular ion peak at m/z 273.2 (M+H⁺) .
- X-ray crystallography : Resolves crystal structure for absolute configuration confirmation (if single crystals are obtainable).
Q. How should this compound be stored to maintain stability, and what degradation products are observed under improper conditions?
- Methodological Answer :
- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the ester group. Avoid exposure to moisture and heat .
- Degradation pathways : Hydrolysis of the methyl ester yields 3-(3-aminopiperidin-1-yl)propanoic acid, detectable via TLC or LC-MS.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what parameters are essential for docking studies?
- Methodological Answer :
- Target selection : Prioritize receptors like mTOR or kinases, where piperidine derivatives are known to modulate activity .
- Docking parameters :
- Binding affinity (ΔG) : Calculated using AutoDock Vina or Schrödinger Suite.
- Hydrogen bonding and steric complementarity : Critical for piperidine-amine interactions with catalytic sites.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Purity reassessment : Use HPLC to rule out impurities (>99% purity required for reproducible bioactivity) .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to identify structure-activity relationships (SAR) .
- Standardized assays : Re-test in controlled conditions (e.g., fixed pH, temperature) to minimize variability .
Q. How can the synthetic protocol be optimized to reduce by-products during the aminopiperidine coupling step?
- Methodological Answer :
- Coupling agents : Replace traditional methods with HATU/DIPEA in DMF to enhance reaction efficiency .
- In situ monitoring : Use thin-layer chromatography (TLC) or FTIR to track amine coupling progress.
- By-product mitigation : Introduce a scavenger resin (e.g., polymer-bound isocyanate) to trap unreacted acyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
